molecular formula C22H26N4O2 B12157812 N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B12157812
M. Wt: 378.5 g/mol
InChI Key: LGVKCSOVNCHVGD-UHFFFAOYSA-N
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Description

N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic acetamide derivative featuring a hybrid structure of indole and cycloheptapyridazine moieties. The indole core, substituted with an isopropyl group at the 1-position, is linked via an acetamide bridge to a 3-oxo-cycloheptapyridazine system. Its design aligns with strategies to optimize pharmacokinetic properties through balanced lipophilicity and hydrogen-bonding capacity .

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C22H26N4O2/c1-15(2)25-12-11-17-19(9-6-10-20(17)25)23-21(27)14-26-22(28)13-16-7-4-3-5-8-18(16)24-26/h6,9-13,15H,3-5,7-8,14H2,1-2H3,(H,23,27)

InChI Key

LGVKCSOVNCHVGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Cycloheptapyridazine Synthesis: This involves the reaction of a suitable dicarbonyl compound with hydrazine to form the pyridazine ring, followed by cyclization to form the heptacyclic structure.

    Coupling Reaction: The final step involves coupling the indole derivative with the cycloheptapyridazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the cycloheptapyridazine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of carbonyl groups.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the indole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit interesting interactions with various biomolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity. For instance, it might inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Data Tables

Table 1 : Comparative NMR Chemical Shift Trends

Region Target Compound (Hypothetical) Rapa (Reference) Compound 1 () Compound 7 ()
A (39–44 ppm) 6.8–7.2 6.5–7.0 7.0–7.4 6.9–7.3
B (29–36 ppm) 2.1–3.0 1.8–2.5 2.3–3.2 2.0–2.8

Table 2 : Bioactivity Predictions Based on Structural Analogues

Compound Predicted Target Likely Mechanism Reference
Target Kinases/GPCRs ATP-competitive inhibition or allostery
11p () GABA receptors Benzodiazepine-like modulation
Rapa () mTOR Macrolide-mediated protein complex inhibition

Biological Activity

N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a cycloheptapyridazine derivative. Its molecular formula is C19H24N4O2C_{19}H_{24}N_{4}O_{2} with a molecular weight of approximately 344.43 g/mol. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.98 μg/mL to 4.17 μg/mL .

CompoundTarget BacteriaMIC (μg/mL)
Indole derivative AS. aureus0.98
Indole derivative BE. coli1.50
N-(1-isopropyl...)S. aureusTBD

Antitumor Activity

The compound has shown promise in cancer research as well. It is believed to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, related indole derivatives have been tested against A549 lung cancer cells, showing preferential suppression of rapidly dividing cells compared to normal fibroblasts .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : The indole structure can interact with various receptors in the body, potentially modulating signaling pathways involved in inflammation and tumor growth.
  • Biofilm Disruption : Some derivatives have been shown to disrupt biofilm formation in bacteria, enhancing their efficacy against chronic infections .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : A study evaluated a series of indole-based compounds for their antimicrobial activity against various pathogens. The results indicated that compounds with similar structural features exhibited potent activity against multi-drug resistant strains .
  • Antitumor Activity Assessment : A recent investigation into the antiproliferative effects of indole derivatives on different cancer cell lines revealed that certain modifications to the indole structure significantly enhanced cytotoxicity against A549 cells while sparing non-cancerous cells .

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